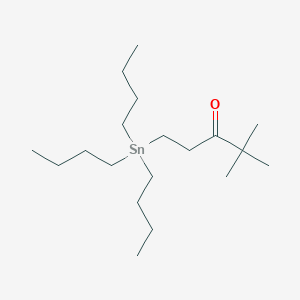
4,4-Dimethyl-1-(tributylstannyl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-(tributylstannyl)pentan-3-one: is an organotin compound with a unique structure that includes a tributylstannyl group attached to a pentanone backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one typically involves the reaction of 4,4-dimethyl-3-pentanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Tin oxides and modified ketones.
Reduction: Alcohols and secondary amines.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the formation of carbon-carbon bonds and other functional group transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of organotin compounds on biological systems. It may also serve as a model compound for developing new pharmaceuticals with organotin moieties.
Industry: Industrially, this compound is used in the production of polymers and as a catalyst in various chemical reactions. Its ability to facilitate specific transformations makes it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tributylstannyl group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
- 4,4-Dimethyl-1-(trimethylstannyl)pentan-3-one
- 4,4-Dimethyl-1-(triphenylstannyl)pentan-3-one
- 4,4-Dimethyl-1-(tributylgermyl)pentan-3-one
Comparison: 4,4-Dimethyl-1-(tributylstannyl)pentan-3-one is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to its trimethylstannyl and triphenylstannyl analogs. The tributylstannyl group provides a balance between steric hindrance and electronic effects, making it more versatile in various chemical reactions. The germyl analog, while similar, exhibits different reactivity due to the presence of germanium instead of tin.
Propiedades
Número CAS |
97782-58-6 |
|---|---|
Fórmula molecular |
C19H40OSn |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-tributylstannylpentan-3-one |
InChI |
InChI=1S/C7H13O.3C4H9.Sn/c1-5-6(8)7(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3; |
Clave InChI |
WJTTZPBJGIZTQO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
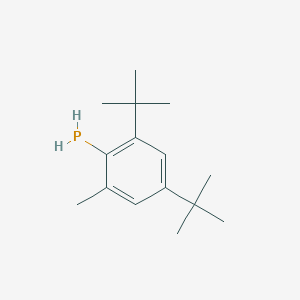
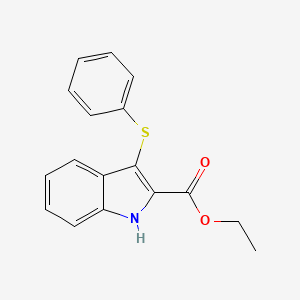
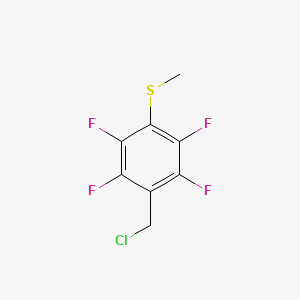

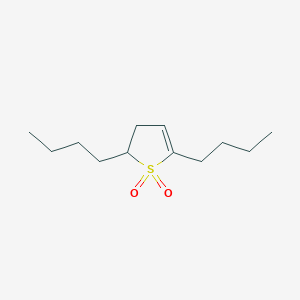
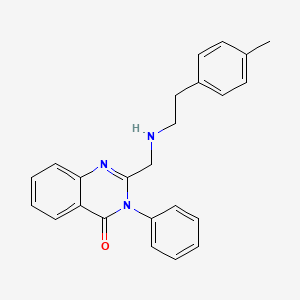
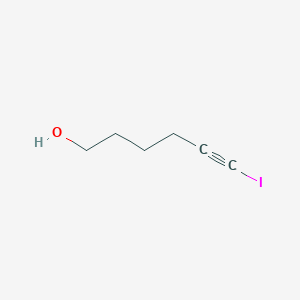
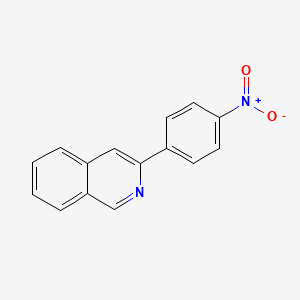
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
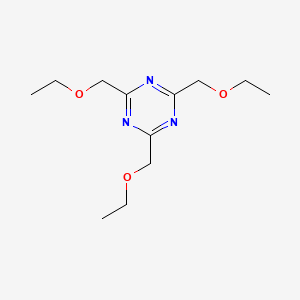
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
